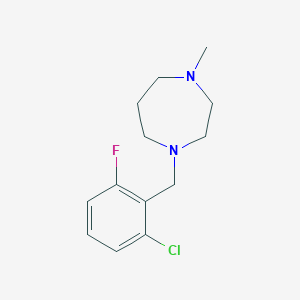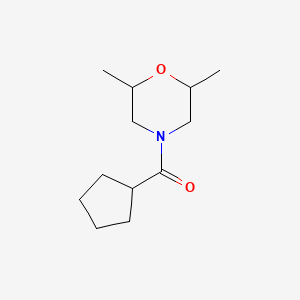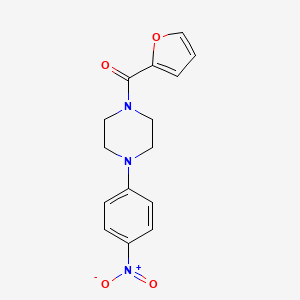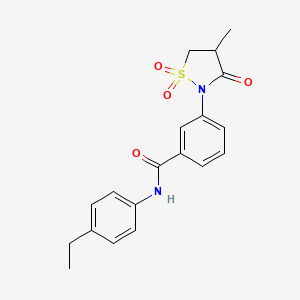
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane, also known as CFMDP, is a diazepane derivative that has been synthesized for various scientific research applications. This compound has gained attention due to its potential therapeutic effects, including its ability to act as a selective agonist for the α2-adrenergic receptor and its potential use as an anticonvulsant.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane involves its selective binding to the α2-adrenergic receptor, leading to the activation of downstream signaling pathways. This activation can result in the modulation of neurotransmitter release and inhibition of neuronal excitability, leading to its potential use as an anticonvulsant and anxiolytic.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to modulate the release of neurotransmitters such as norepinephrine and dopamine. It has also been shown to inhibit the firing of neurons in the hippocampus, which may contribute to its anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane is its potential use as a selective agonist for the α2-adrenergic receptor, allowing for the study of downstream signaling pathways and potential therapeutic effects. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane include further studies on its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic. Additionally, studies on its mechanism of action and potential side effects are needed to fully understand its potential as a therapeutic agent. Overall, this compound has shown promise as a potential therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane has been studied for its potential therapeutic effects in various fields of research. It has been shown to have anticonvulsant properties in animal models, with some studies indicating that it may be more effective than traditional anticonvulsants such as diazepam. This compound has also been studied for its potential use in treating anxiety and depression, as well as its ability to modulate the release of neurotransmitters such as norepinephrine and dopamine.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGHHAYGVFCRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)

![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)


![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)